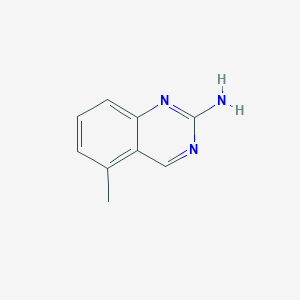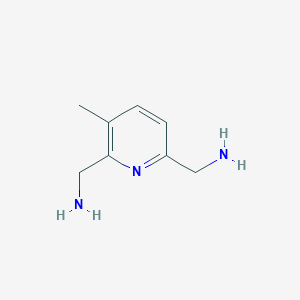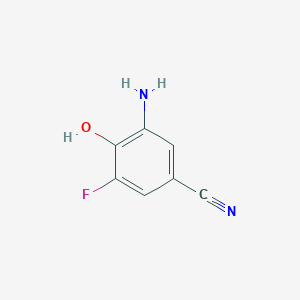
(2-(Methylamino)pyrimidin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methylamino)pyrimidin-4-yl)boronic acid is an organic compound that contains both a pyrimidine ring and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylamino)pyrimidin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Boronic Acid Functionalization: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(2-(Methylamino)pyrimidin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of (2-(Methylamino)pyrimidin-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic sites in biological molecules, making it a versatile tool in biochemical research.
Comparación Con Compuestos Similares
(2-Aminopyrimidin-4-yl)boronic acid: Similar structure but with an amino group instead of a methylamino group.
(2-(Dimethylamino)pyrimidin-4-yl)boronic acid: Contains a dimethylamino group instead of a methylamino group.
(2-(Ethylamino)pyrimidin-4-yl)boronic acid: Contains an ethylamino group instead of a methylamino group.
Uniqueness: (2-(Methylamino)pyrimidin-4-yl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where the methylamino group provides distinct advantages in terms of reactivity or selectivity.
Propiedades
Fórmula molecular |
C5H8BN3O2 |
|---|---|
Peso molecular |
152.95 g/mol |
Nombre IUPAC |
[2-(methylamino)pyrimidin-4-yl]boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c1-7-5-8-3-2-4(9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) |
Clave InChI |
DGJOZHXJZUOIFR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC(=NC=C1)NC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)






![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)



![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)

